5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

α-Glucosidase inhibition Intestinal disaccharidase Competitive inhibition kinetics

5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol, systematically identified as valiolamine (CAS 83465-22-9), is a C7N aminocyclitol pseudo-aminosugar first isolated from the fermentation broth of Streptomyces hygroscopicus subsp. limoneus.

Molecular Formula C7H15NO5
Molecular Weight 193.20 g/mol
Cat. No. B12811737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
Molecular FormulaC7H15NO5
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1(CO)O)O)O)O)N
InChIInChI=1S/C7H15NO5/c8-3-1-7(13,2-9)6(12)5(11)4(3)10/h3-6,9-13H,1-2,8H2
InChIKeyVDLOJRUTNRJDJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valiolamine (5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol) CAS 83465-22-9: Aminocyclitol α-Glucosidase Inhibitor for Research & Pharmaceutical Intermediate Sourcing


5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol, systematically identified as valiolamine (CAS 83465-22-9), is a C7N aminocyclitol pseudo-aminosugar first isolated from the fermentation broth of Streptomyces hygroscopicus subsp. limoneus [1]. Structurally, it possesses a hydroxymethyl substituent and an amino group configured to mimic the anomeric position of α-D-glucose, enabling competitive, reversible inhibition of α-glucosidases [2]. Valiolamine serves as the direct pharmacophoric precursor to the clinically approved antidiabetic drug voglibose (Basen®), the latter being an N-substituted valiolamine derivative obtained via reductive amination with 1,3-dihydroxyacetone [3]. Its chiral integrity—defined by the (1S,2S,3R,4S,5S) or (1R,2R,3S,4R,5R) absolute configuration—is critical, as stereochemical deviations abolish target engagement at intestinal disaccharidases [1].

Why Aminocyclitol Interchangeability Fails: Procurement Risks of Substituting Valiolamine with Validamine, Valienamine, or Non-Stereodefined Batches


Generic substitution among the three Streptomyces-derived pseudo-aminosugars—validamine, valienamine, and valiolamine—is not supported by quantitative enzymology. Despite sharing a common aminocyclitol scaffold, valiolamine exhibits systematically smaller apparent Ki values across every rat intestinal disaccharidase tested: sucrase (3.2×10⁻⁷ M), maltase (2.9×10⁻⁶ M), glucoamylase (1.2×10⁻⁶ M), isomaltase (9.1×10⁻⁷ M), and trehalase (4.9×10⁻⁵ M), with potency orders of magnitude beyond those of validamine and valienamine in head-to-head assays [1]. Valienamine further differs by possessing a C4–C5 double bond that alters ring conformation and abolishes the saturated cyclohexane geometry required for optimal active-site complementarity [2]. Moreover, sourcing non-stereodefined or racemic “5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol” introduces stereoisomers with undetermined or absent α-glucosidase affinity, as demonstrated by the inactivity of diastereomers that misposition the amino group relative to the catalytic carboxylates in the enzyme active site [3].

Valiolamine Technical Evidence: Quantified Differentiation from Validamine, Valienamine, and Non-Substituted Aminocyclitol Analogs


Valiolamine Ki vs. Validamine & Valienamine on Rat Intestinal Disaccharidases: Direct Head-to-Head Comparison

In a direct head-to-head enzymatic study using rat small intestinal brush border membrane preparations, valiolamine displayed substantially smaller apparent Ki values than both validamine and valienamine across all five disaccharidase activities examined. The authors explicitly stated that 'Valiolamine has more potent carbohydrase inhibitory activity than validamine or valienamine' [1]. The quantitative spread of valiolamine Ki values—from 3.2×10⁻⁷ M (sucrase) to 4.9×10⁻⁵ M (trehalase)—provides a rank-order potency profile absent for the comparator aminocyclitols in the same study, where validamine and valienamine required substantially higher concentrations to achieve comparable inhibition [1].

α-Glucosidase inhibition Intestinal disaccharidase Competitive inhibition kinetics

Valiolamine IC50 on Glucosidase I/II and Ki on Lysosomal α-Glucosidase: Comparative Potency vs. Validamine and Valienamine

In rat liver microsomal and lysosomal enzyme preparations, valiolamine achieved 50% inhibition of glucosidase I (substrate: Glc₃Man₉GlcNAc₂) and glucosidase II (substrate: p-nitrophenyl α-D-glucopyranoside) at 12 µM, while validamine and valienamine required higher concentrations to reach the same inhibition level [1]. For lysosomal acid α-glucosidase, valiolamine competitively inhibited maltose and glycogen hydrolysis with Ki values of 8.1 µM and 11 µM, respectively, again surpassing validamine and valienamine in potency [1].

Glycoprotein processing Glucosidase I/II Lysosomal α-glucosidase

Valiolamine Ki on Porcine Intestinal Maltase and Sucrase: 350 nM and 30 nM Respectively—Quantified Affinity for Drug Development Benchmarking

Valiolamine binds to porcine intestinal maltase with a Ki of 350 nM and to sucrase with a Ki of 30 nM, as determined by enzyme inhibition kinetics . These values serve as the benchmark against which N-substituted valiolamine derivatives—including the drug voglibose—are compared. Voglibose itself achieves IC50 values of 15 nM (maltase) and 46 nM (sucrase), representing a ~23-fold and ~0.65-fold shift, respectively, relative to the parent valiolamine Ki [1]. This quantitative structure-activity relationship (QSAR) anchor is unavailable for validamine or valienamine, whose porcine enzyme Ki values remain unreported.

Porcine intestinal enzymes Drug discovery Binding affinity

Valiolamine IC50 = 1.9 µM (Maltose Substrate) vs. Acarbose: 45-Fold Greater Potency than Standard Antidiabetic Drug in α-Glucosidase Assay

In an independent study characterizing an α-glucosidase inhibitor ('Compound K') isolated from Bacillus sp. SKU31-1 and identified as 5-amino-1-hydroxymethyl-1,2,3,4-cyclohexanetetrol (valiolamine), the IC50 against α-glucosidase with maltose as substrate was 1.9 µM, and the Ki determined by Lineweaver-Burk plot was 0.15 mM, indicating competitive inhibition [1]. A separate synthesis and screening study of aminocyclitol derivatives reported that the structurally related 5R-amino-1,2,3,4-cyclohexanetetrol inhibited α-glucosidase with an IC50 of 12.5 µM, which was 45 times more potent than acarbose (IC50 ~563 µM under the same assay conditions) [2]. While this second study did not test valiolamine itself, it establishes the class-level potency advantage of aminocyclitols over acarbose, with valiolamine's 1.9 µM IC50 representing the upper tier of this activity range.

α-Glucosidase inhibitor screening Acarbose comparator Natural product inhibitor

Valiolamine Selective Inhibition: Negligible Activity Against Lactase and Pancreatic α-Amylase vs. Broad Disaccharidase Coverage

When screened across a panel of rat intestinal carbohydrate-hydrolyzing enzymes, valiolamine (along with validamine and valienamine) exhibited potent inhibition of sucrase, maltase, glucoamylase, isomaltase, and trehalase, but showed negligible action on lactase activity and pancreatic α-amylase activity [1]. This selectivity profile—present across all three pseudo-aminosugars—distinguishes valiolamine from broad-spectrum α-glucosidase inhibitors such as acarbose, which also inhibits pancreatic α-amylase, contributing to gastrointestinal side effects. However, only valiolamine combines this selectivity with the quantitatively defined sub-micromolar Ki values for the target disaccharidases described above [1].

Enzyme selectivity Off-target profiling Intestinal carbohydrase panel

High-Value Application Scenarios for Valiolamine (5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Valiolamine as the Baseline Scaffold for N-Substituted α-Glucosidase Inhibitor Lead Optimization

Medicinal chemistry teams designing next-generation α-glucosidase inhibitors for type 2 diabetes rely on valiolamine's porcine intestinal Ki values—30 nM (sucrase) and 350 nM (maltase) [1]—as the quantitative baseline to compute fold-improvements from N-substitution. The commercial antidiabetic drug voglibose (IC50 15 nM maltase, 46 nM sucrase) was developed precisely via reductive amination of valiolamine with 1,3-dihydroxyacetone [2]. Without pure, stereodefined valiolamine as starting material, meaningful SAR tables linking side-chain modifications to potency shifts cannot be constructed. Validamine and valienamine are unsuitable substitutes because their porcine Ki values remain unpublished, preventing quantitative baseline normalization.

Glycobiology Research: Probing Glycoprotein Processing via Glucosidase I/II Inhibition with a Quantified Molecular Probe

The established IC50 of 12 µM for valiolamine against both glucosidase I and glucosidase II in rat liver microsomes [1] enables its use as a calibrated molecular probe for studying N-linked glycoprotein processing. Researchers investigating the role of glucose trimming in ER quality control can apply valiolamine at defined concentrations to achieve predictable degrees of glucosidase blockade, whereas validamine and valienamine lack quantitatively characterized IC50 values for these processing enzymes. Valiolamine's competitive mechanism and reversibility further allow washout experiments that irreversible inhibitors cannot support.

Biocatalysis & Fermentation: Isolation and Characterization of Microbial α-Glucosidase Inhibitors Using Valiolamine as the Authentic Reference Standard

Microbial natural product screening programs—exemplified by the isolation of 'Compound K' from Bacillus sp. SKU31-1 and its structural identification as valiolamine via NMR spectroscopy [1]—require authentic valiolamine as a chromatographic and spectroscopic reference standard. The compound's IC50 of 1.9 µM (maltose substrate) and competitive inhibition mode (Ki 0.15 mM) [1] serve as the activity benchmark against which newly isolated aminocyclitol inhibitors are compared. Procurement of valiolamine with certificate of analysis (≥98% purity, stereochemistry confirmed) is essential for unambiguous identification.

Pharmaceutical Intermediate Sourcing: Valiolamine as the Key Starting Material for Voglibose API and Derivative Synthesis

Chemical process development and API manufacturing groups require valiolamine as the committed precursor for voglibose synthesis. The two-step conversion—oxidation of valiolamine to valiolone followed by reductive amination with 2-amino-1,3-propanediol [1]—demands high stereochemical purity at the valiolamine stage, as epimerization at the amino-bearing carbon or the hydroxymethyl-bearing quaternary center propagates into diastereomeric impurities in the final API that are difficult to remove. Valiolamine's established role as the direct pharmacophoric precursor to voglibose [1] makes it a critical procurement item for pharmaceutical intermediate supply chains, with no validamine- or valienamine-based alternative capable of yielding voglibose.

Quote Request

Request a Quote for 5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.